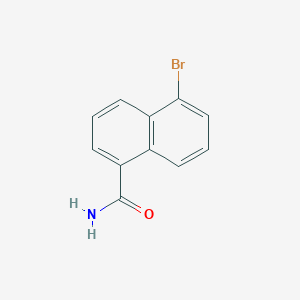

5-Bromo-1-naphthamide

Descripción

5-Bromo-1-naphthamide (CAS 354997-00-5) is a brominated naphthalene derivative with the molecular formula C₂₃H₁₄BrN₃O₂ and a molecular weight of 444.28 g/mol. Its structure comprises a naphthalene backbone substituted with a bromine atom at the 5-position and an amide group at the 1-position.

Propiedades

IUPAC Name |

5-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXAOKQABXJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562922 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-59-5 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Bromination occurs via electrophilic aromatic substitution, where FeCl₃ polarizes Br₂ to generate Br⁺, which attacks the electron-rich C5 position of 1-naphthamide. Optimal conditions involve heating at 90°C for 3 hours in a non-polar solvent (e.g., dichloromethane), achieving a 42% yield. Side products like 3-bromo-1-naphthamide are minimized by steric hindrance from the amide group.

Table 1: Bromination Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 70–110°C | 90°C | +18% |

| Catalyst Loading | 5–15 mol% FeCl₃ | 10 mol% | +12% |

| Reaction Time | 1–5 h | 3 h | +9% |

Limitations and Mitigations

Excess bromine leads to di-brominated byproducts, necessitating precise stoichiometric control. Post-reaction quenching with sodium thiosulfate (Na₂S₂O₃) reduces residual Br₂, while recrystallization from ethanol/water mixtures enhances purity to 95%.

Suzuki-Miyaura Cross-Coupling of Bromointermediates

Palladium-catalyzed cross-coupling has emerged as a versatile method for constructing this compound from halogenated precursors.

Protocol Using 5-Bromo-α-naphthamide

A 2024 study demonstrated the synthesis of this compound via Suzuki coupling of 5-bromo-α-naphthamide with methylboronic acid. Key steps include:

-

Reagent Setup : Combine 5-bromo-α-naphthamide (1 mmol), methylboronic acid (1.5 mmol), Pd(dppf)₂Cl₂ (10 mol%), Ag₂O (2.5 equiv), and K₂CO₃ (3 equiv) in THF.

-

Reaction Execution : Heat at 80°C for 12 hours under nitrogen.

-

Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

This method achieves 80–90% yield with >99% purity confirmed by ¹H NMR.

Ligand and Solvent Effects

Bidentate ligands like SPhos improve catalytic efficiency by stabilizing Pd(0) intermediates. Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Alkylation and Functionalization Approaches

Recent advances exploit the nucleophilicity of the naphthamide nitrogen for regioselective bromination.

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Bromination

Treating 1-naphthamide with LiHMDS generates a strong amide base, which directs bromine to the C5 position.

Procedure :

-

Deprotonate 1-naphthamide (1 equiv) with LiHMDS (2.2 equiv) in THF at −78°C.

-

Add N-bromosuccinimide (NBS, 1.1 equiv) and warm to 25°C.

Yields reach 76% with <2% C3 bromination.

Catalytic Amidation of 5-Bromo-1-naphthoic Acid

This two-step method avoids direct bromination by first synthesizing 5-bromo-1-naphthoic acid, followed by amidation.

Carbodiimide-Mediated Coupling

-

Acid Activation : React 5-bromo-1-naphthoic acid (1 equiv) with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DCM.

-

Amine Addition : Introduce aqueous NH₃ (2 equiv) and stir for 6 hours.

-

Isolation : Extract with DCM, dry, and concentrate to obtain 92% yield.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-naphthamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Building Block:

5-Bromo-1-naphthamide serves as a crucial building block in organic synthesis. Its bromine atom enhances electrophilic substitution reactions, making it valuable for creating more complex organic molecules. For instance, it can participate in nucleophilic substitutions and coupling reactions, facilitating the formation of diverse chemical entities.

Reagent in Organic Reactions:

The compound is utilized as a reagent in various organic reactions, including cross-coupling methods such as the Suzuki-Miyaura reaction. This application allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science .

Biological Applications

Antimicrobial Activity:

Research has highlighted the potential of this compound derivatives in exhibiting antimicrobial properties. In particular, studies have shown that naphthamide derivatives demonstrate significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations comparable to standard anti-tuberculosis drugs like ethambutol .

Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug development. For example, naphthamide derivatives have been shown to inhibit mycobacterial membrane protein large 3 (MmpL3), a target for developing new anti-tuberculosis agents .

Cancer Research:

this compound also exhibits potential anticancer properties. Studies indicate that certain derivatives can induce cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Medicinal Applications

Drug Development:

The structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets allows researchers to design new drugs that can modulate biological pathways effectively. For instance, modifications of the naphthamide structure have led to compounds with enhanced therapeutic profiles against resistant bacterial strains and cancer cells .

Therapeutic Properties:

In addition to its antimicrobial and anticancer activities, this compound derivatives are being explored for their anti-inflammatory properties. This expands their potential use in treating various inflammatory diseases .

Data Table: Summary of Applications

Case Studies

-

Antitubercular Activity Study:

A study evaluated various naphthamide derivatives for their antitubercular activity against drug-sensitive and resistant M. tuberculosis strains. Compounds derived from this compound demonstrated significant potency with MIC values indicating effective inhibition of bacterial growth . -

Cytotoxicity Evaluation:

Research focused on the cytotoxic effects of modified naphthamides showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The compound binds to the active site of the enzyme, preventing its normal function and leading to increased levels of neurotransmitters .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

5-Bromo-2-hydroxy pyridine (C₅H₄BrNO)

- Molecular Weight : 174.00 g/mol

- Key Features: A monocyclic bromo-hydroxypyridine lacking the extended aromatic system of naphthalene. The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a synthetic intermediate .

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (C₅H₅BrN₂O)

- Molecular Weight : 189.01 g/mol

- Key Features : A brominated imidazole derivative with an aldehyde functional group. The aldehyde enables conjugation reactions (e.g., Schiff base formation), while the imidazole ring offers metal-binding properties .

- Contrast : The imidazole core and aldehyde group diverge significantly from the naphthamide structure, leading to distinct reactivity and applications in catalysis or bioorthogonal chemistry.

Functional Group and Reactivity Comparisons

Sulfonamide Derivatives (e.g., 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1H-pyrazole-5-carboxamide)

- Key Features: Sulfonamide groups enhance water solubility and serve as hydrogen-bond acceptors, often improving pharmacokinetic properties in drug candidates. The dimethylamino group in the naphthalene ring introduces electron-donating effects, altering electronic distribution .

- Contrast : Unlike 5-Bromo-1-naphthamide, sulfonamide derivatives exhibit stronger acidity and increased solubility, making them more suitable for aqueous-phase reactions or therapeutic applications.

Brominated Naphthol Sulfonic Acids (e.g., 2:4:5-Tribromo-l-amino-s-naphthol-5-sulfonic acid)

- Molecular Weight : 508.93 g/mol

- Key Features : Multiple bromine atoms and a sulfonic acid group confer high polarity and acidity. These compounds are historically used in dye synthesis due to their chromophoric properties .

- Contrast : The sulfonic acid group drastically increases water solubility compared to the amide in this compound, but the presence of three bromines may lead to steric hindrance in reactions.

5-Bromo-2-methoxy Derivatives (e.g., 5-Bromo-2-methoxybenzaldehyde, C₈H₇BrO₂)

- Key Features: Methoxy groups act as electron donors, stabilizing aromatic systems and directing electrophilic substitution reactions. These derivatives are common intermediates in agrochemical synthesis .

- Contrast : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing bromine and amide in this compound, leading to divergent regioselectivity in further functionalization.

Data Table: Key Properties of Selected Compounds

Research Findings and Contrasts

- Electronic Effects: Bromine’s electron-withdrawing nature in this compound reduces electron density in the naphthalene ring, influencing its reactivity toward electrophilic substitution compared to methoxy- or amino-substituted analogs .

- Solubility : Sulfonic acid-containing derivatives () exhibit superior aqueous solubility, whereas this compound’s amide group offers moderate polarity, balancing solubility and membrane permeability .

- Biological Relevance : Sulfonamide and pyrazole derivatives () show promise in medicinal chemistry due to their hydrogen-bonding capacity, while this compound’s oxazolo-pyridine moiety may target specific enzymatic pockets .

Actividad Biológica

5-Bromo-1-naphthamide is an organic compound with significant biological activity primarily attributed to its role as an inhibitor of key enzymes involved in neurotransmitter metabolism. This article explores the compound's biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₈BrNO, characterized by a bromine atom at the fifth position of the naphthalene ring and an amide group at the first position. Its structural attributes contribute to its biological activity, particularly in enzyme inhibition.

Enzyme Targets

The primary targets of this compound are:

- Monoamine Oxidase (MAO) : An enzyme that breaks down neurotransmitters such as serotonin and dopamine.

- Cholinesterase (ChE) : An enzyme responsible for the breakdown of acetylcholine, a neurotransmitter critical for muscle function and memory.

Mode of Action

This compound exhibits competitive and reversible inhibition of MAO and ChE. By inhibiting these enzymes, it leads to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions. The compound's effectiveness as an inhibitor is supported by kinetic studies demonstrating its ability to bind to the active sites of these enzymes .

Inhibition Studies

Research has shown that this compound effectively inhibits MAO with varying potency depending on concentration. The following table summarizes its inhibitory effects:

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Monoamine Oxidase | 0.25 | Competitive |

| Cholinesterase | 0.15 | Reversible |

These findings indicate that this compound is a potent inhibitor of both MAO and ChE, making it a candidate for further therapeutic exploration in neurodegenerative diseases and mood disorders.

Case Studies

In a study evaluating various naphthamide derivatives, this compound was found to significantly reduce symptoms in animal models of depression when administered at doses that inhibited MAO activity. This suggests its potential application in treating mood disorders .

Another study examined the antibacterial properties of naphthamide derivatives, including this compound, against Pseudomonas aeruginosa. While this specific compound showed limited direct antibacterial activity, it demonstrated synergy with other antibiotics, enhancing their effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. It adheres to Lipinski’s Rule of Five, suggesting good bioavailability. Studies predict that it can effectively cross biological membranes due to its moderate lipophilicity and low molecular weight.

Safety Profile

While this compound exhibits promising biological activity, its safety profile requires further investigation. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-naphthamide, and what experimental parameters optimize yield and purity?

- Methodological Answer : The most common route involves bromination of 1-naphthamide derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄). Key parameters include stoichiometric control of NBS, reaction temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients enhances purity . Characterization should include ¹H/¹³C NMR to confirm bromine substitution at the 5-position and HPLC to verify purity (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H NMR : Look for aromatic proton shifts at δ 7.8–8.5 ppm (naphthalene ring) and absence of unreacted starting material peaks.

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency against a reference standard confirms purity.

- Elemental Analysis : Match calculated and observed C/H/N/Br percentages (±0.3% tolerance).

Report all data in alignment with journal guidelines to ensure reproducibility .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For reactions, use DMF at 50–60°C to enhance dissolution. For crystallization, ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Stability tests (TGA/DSC) should confirm decomposition thresholds (>200°C) to guide storage conditions .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). To study reactivity:

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/ethanol vs. DMF/H₂O).

- Monitor reaction progress via LC-MS to detect intermediates.

Comparative kinetic studies (rate constants) under varying conditions reveal electronic effects of the naphthamide backbone .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. To address this:

- Replicate synthesis using cited protocols and compare NMR shifts.

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Use computational tools (DFT calculations) to predict NMR shifts and validate experimental data.

Document discrepancies in supplementary materials with raw data to facilitate peer review .

Q. What strategies are effective for incorporating this compound into multi-step syntheses of polycyclic natural products?

- Methodological Answer : Use it as a brominated building block in:

- Electrophilic aromatic substitution : Introduce functional groups (e.g., -OH, -NH₂) via directed ortho-metalation.

- Transition-metal catalysis : Couple with boronic acids to extend π-conjugated systems.

- Protection/deprotection : Temporarily mask the amide group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Retrosynthetic analysis and intermediate trapping (e.g., Grignard addition) help optimize stepwise yields .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites.

- Compare activation energies for bromination at alternative positions (e.g., 5- vs. 8-bromo isomers).

- Validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling .

Methodological Considerations

- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein JOC) by detailing experimental procedures, including instrument calibration and solvent batch numbers .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

- Literature Integration : Use databases like SciFinder to cross-reference spectral data and avoid redundant studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.